1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a chemical compound with the molecular formula C17H18F2N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-fluorophenylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler derivative with similar structural features but lacking the sulfonyl group.
4-Fluoro-3-methylphenyl isocyanate: Another fluorinated compound with different functional groups and reactivity.
Uniqueness
1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
496014-16-5 |
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Molecular Formula |
C17H18F2N2O2S |
Molecular Weight |
352.4g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18F2N2O2S/c1-13-12-16(6-7-17(13)19)24(22,23)21-10-8-20(9-11-21)15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
ZBYZMGSWCCIRCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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